molecular formula C10H11N3O B1444984 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile CAS No. 1250163-28-0

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile

Cat. No.: B1444984
CAS No.: 1250163-28-0
M. Wt: 189.21 g/mol
InChI Key: CPSSBANJTRMOOC-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C10H11N3O It features a pyrrolidine ring attached to a nicotinonitrile moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile typically involves the reaction of 6-chloronicotinonitrile with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The general reaction scheme is as follows:

6-chloronicotinonitrile+pyrrolidinebaseThis compound\text{6-chloronicotinonitrile} + \text{pyrrolidine} \xrightarrow{\text{base}} \text{this compound} 6-chloronicotinonitrile+pyrrolidinebase​this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acid or amide derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Nicotinonitrile: A nitrile derivative of pyridine.

    Pyrrolidinone: A lactam derivative of pyrrolidine.

Uniqueness

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile is unique due to the combination of the pyrrolidine ring and the nicotinonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses .

Biological Activity

6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile, a compound characterized by its unique pyridine and pyrrolidine moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}

This compound features a pyridine ring substituted with a pyrrolidinyl ether and a cyano group, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine moiety enhances its ability to form hydrogen bonds, while the aromatic pyridine ring facilitates π-π interactions with protein residues. These interactions can modulate the activity of target proteins, leading to various therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyridine and pyrrolidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds were reported between 0.5 to 64 μg/mL against various pathogens, including E. coli and S. aureus .

Anticancer Properties

The compound's anticancer potential has been explored through SAR studies, revealing that modifications in the pyrrolidine ring can significantly enhance cytotoxicity against cancer cell lines. For example, substituting different groups at specific positions on the pyridine ring has resulted in compounds with increased potency against tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that:

  • Hydrophobic substitutions on the pyrrolidine ring can enhance binding affinity to target proteins.
  • Electron-withdrawing groups on the pyridine ring can improve overall potency by stabilizing the active conformation of the molecule .
Modification TypeEffect on Activity
Hydrophobic groupsIncreased potency
Electron-withdrawing groupsEnhanced stability

Case Studies

  • Antimicrobial Efficacy : A study evaluated several analogs of this compound for their antimicrobial properties against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that certain modifications led to a significant reduction in MIC values, suggesting improved efficacy .
  • Cytotoxicity in Cancer Models : In vitro assays demonstrated that derivatives with specific substitutions exhibited enhanced cytotoxic effects against various cancer cell lines, with IC50 values as low as 72 nM reported for optimized compounds .

Properties

IUPAC Name

6-pyrrolidin-3-yloxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-5-8-1-2-10(13-6-8)14-9-3-4-12-7-9/h1-2,6,9,12H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSSBANJTRMOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250163-28-0
Record name 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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